N-Acetyl-S-(3-hydroxypropyl)cysteine

概要

説明

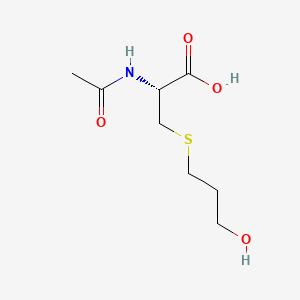

N-Acetyl-S-(3-hydroxypropyl)cysteine is a compound with the molecular formula C8H15NO4S It is a derivative of cysteine, an amino acid, and is characterized by the presence of an acetyl group and a hydroxypropyl group attached to the sulfur atom of cysteine

準備方法

Synthetic Routes and Reaction Conditions

N-Acetyl-S-(3-hydroxypropyl)cysteine can be synthesized through the reaction of cysteine with 3-chloropropanol in the presence of a base, followed by acetylation. The reaction typically involves the following steps:

Reaction of cysteine with 3-chloropropanol: This step involves the nucleophilic substitution of the thiol group of cysteine with 3-chloropropanol to form S-(3-hydroxypropyl)cysteine.

Acetylation: The resulting S-(3-hydroxypropyl)cysteine is then acetylated using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-Acetyl-S-(3-hydroxypropyl)cysteine can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The hydroxypropyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: The corresponding thiol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Biochemical Research

N-Acetyl-S-(3-hydroxypropyl)cysteine is studied for its role in detoxification processes, particularly in the formation of mercapturic acids, which are excreted in urine. These mercapturic acids serve as biomarkers for exposure to various environmental toxins, including acrolein and 1,3-dibromopropane .

Table 1: Mercapturic Acids and Their Sources

| Mercapturic Acid | Source Compound | Application |

|---|---|---|

| This compound | Acrolein | Biomarker for exposure |

| N-Acetyl-S-(phenyl)-L-cysteine | Benzene | Biomarker for benzene exposure |

| N-Acetyl-S-(2-carbamoylethyl)-L-cysteine | Various electrophiles | Detoxification marker |

Pharmacology

The compound exhibits potential therapeutic effects due to its antioxidant properties. It may help mitigate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Case Study: Antioxidant Properties

A study assessing the antioxidant capacity of this compound found that it effectively reduced oxidative damage in cellular models exposed to reactive oxygen species (ROS). This suggests its potential use as a protective agent in oxidative stress-related conditions .

Toxicology

Research indicates that this compound acts as a metabolite of acrolein, which is known to cause respiratory irritation. Understanding its metabolic pathways can provide insights into its detoxifying capabilities and potential therapeutic applications .

Table 2: Toxicological Studies on this compound

| Study Reference | Findings |

|---|---|

| Identified as a urinary metabolite of acrolein | |

| Contributes to detoxification processes |

Industrial Applications

This compound is also utilized in the pharmaceutical industry as an intermediate compound in the synthesis of various drugs. Its unique chemical properties allow it to participate in reactions that lead to the formation of more complex molecules.

作用機序

N-Acetyl-S-(3-hydroxypropyl)cysteine exerts its effects primarily through its thiol group, which can undergo redox reactions. The compound can donate electrons to neutralize reactive oxygen species (ROS), thereby acting as an antioxidant. Additionally, it can form conjugates with electrophilic compounds, facilitating their excretion from the body. The molecular targets and pathways involved include glutathione synthesis and detoxification pathways mediated by glutathione S-transferase.

類似化合物との比較

Similar Compounds

- N-Acetyl-S-(benzyl)-L-cysteine

- N-Acetyl-S-(n-propyl)-L-cysteine

- N-Acetyl-S-(2-carbamoylethyl)-L-cysteine

- N-Acetyl-S-(2-cyanoethyl)-L-cysteine

Uniqueness

N-Acetyl-S-(3-hydroxypropyl)cysteine is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature influences its solubility, reactivity, and biological activity, making it a valuable compound for specific research and industrial applications.

生物活性

N-Acetyl-S-(3-hydroxypropyl)cysteine, also known as 3-HPMA, is a significant metabolite of acrolein, a compound known for its toxicological properties. This article delves into the biological activity of 3-HPMA, exploring its mechanisms of action, biochemical pathways, and potential health implications based on diverse research findings.

Target of Action

this compound is primarily produced through the reduction of the aldehyde group in S-(3-oxopropyl)-N-acetyl cysteine. It serves as a urinary metabolite of acrolein, indicating its involvement in detoxification processes related to this toxic compound.

Mode of Action

The compound is hypothesized to influence various cellular functions, including cell signaling pathways and gene expression. Its interactions at the molecular level may involve binding with biomolecules and modulating enzyme activity, which could lead to alterations in metabolic processes .

Biochemical Pathways

This compound participates in several metabolic pathways associated with acrolein. It is formed via conjugation reactions with glutathione and further transformations that ultimately lead to its excretion in urine as a major metabolite . The compound's role in detoxification highlights its potential protective effects against acrolein-induced toxicity.

Pharmacokinetics

As a urinary metabolite, 3-HPMA's pharmacokinetics involve absorption and elimination processes that vary based on exposure levels. Studies indicate that it can be detected in urine following exposure to acrolein, emphasizing its relevance as a biomarker for monitoring exposure to this environmental pollutant .

1. Association with Diabetes and Insulin Resistance

A study analyzing data from the National Health and Nutrition Examination Survey (NHANES) revealed a positive correlation between urinary levels of this compound and instances of diabetes and insulin resistance. The study found that individuals with higher concentrations of 3-HPMA exhibited increased insulin resistance measured through the homeostatic model assessment (HOMA-IR) .

2. Exposure Studies

Research involving occupational exposure to 1-bromopropane (1-BP), a chemical linked to acrolein production, demonstrated that urinary levels of this compound increased in workers exposed to higher concentrations. This study utilized liquid chromatography-tandem mass spectrometry (LC/MS/MS) for quantification, establishing a dose-response relationship between exposure levels and urinary metabolite concentrations .

Table: Summary of Key Research Findings

| Study Focus | Findings | Methodology |

|---|---|---|

| Diabetes & Insulin Resistance | Positive association with urinary 3-HPMA levels and insulin resistance | NHANES data analysis |

| Occupational Exposure to 1-BP | Increased urinary metabolites correlated with exposure levels | LC/MS/MS |

| Metabolic Pathway Analysis | Formation through glutathione conjugation; major urinary metabolite | Biochemical assays |

特性

IUPAC Name |

(2R)-2-acetamido-3-(3-hydroxypropylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h7,10H,2-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWPQZPFBAHHMB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904325 | |

| Record name | S-(3-Hydroxypropyl)cysteine N-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23127-40-4 | |

| Record name | S-(3-Hydroxypropyl)cysteine N-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023127404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(3-Hydroxypropyl)cysteine N-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(3-HYDROXYPROPYL)CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFU3149V95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-Acetyl-S-(3-hydroxypropyl)cysteine (3-HPMA) as a research subject?

A: 3-HPMA serves as a valuable biomarker for exposure to certain environmental and industrial chemicals. Its presence in urine indicates the body's attempt to detoxify compounds like acrolein [] and 1,3-dibromopropane [] through conjugation with glutathione.

Q2: How is 3-HPMA formed in the body?

A: Research suggests multiple pathways for 3-HPMA formation. One pathway involves the metabolism of 1,3-dibromopropane, where it undergoes oxidation to form β-bromolactic acid and conjugation with cysteine to yield S-(3-hydroxypropyl)cysteine, which is further acetylated to 3-HPMA []. Another pathway involves the metabolism of acrolein. Acrolein reacts with glutathione, undergoes further transformations, and is ultimately excreted as 3-HPMA [].

Q3: What insights did the study on 1,2-dibromo-3-chloropropane (DBCP) provide about 3-HPMA formation?

A: The DBCP study identified 3-HPMA as a potential marker metabolite for 2-bromoacrolein (2-BA) or its precursors []. This study highlighted the role of cytochrome P450 in 3-HPMA formation, where it catalyzes the formation of 2-BA from DBCP. Subsequent glutathione conjugation with 2-BA leads to the formation of 3-HPMA []. This research underscores the complexity of metabolic pathways that can lead to 3-HPMA.

Q4: Why is the quantification of 3-HPMA in urine important?

A: Accurately measuring 3-HPMA levels in urine helps estimate exposure to hazardous chemicals like acrolein []. For instance, one study analyzed urine samples from volunteers after consuming potato crisps, a food known to contain acrolein. The results showed significantly higher 3-HPMA excretion compared to other mercapturic acids studied, indicating a higher exposure to acrolein from this single meal []. This finding highlights the importance of 3-HPMA analysis in assessing exposure to potentially harmful compounds.

Q5: What analytical techniques are used to measure 3-HPMA in urine?

A: Researchers utilize highly sensitive methods like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify 3-HPMA levels in urine samples [, ]. This technique allows for the separation and detection of 3-HPMA from other urinary components, enabling precise measurement even at low concentrations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。